rac Felodipine-d3
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Overview
Description
rac Felodipine-d3: is a deuterated form of the dihydropyridine calcium channel blocker felodipine. It is primarily utilized as an internal standard in analytical chemistry techniques, specifically in mass spectrometry-based methods, for the quantification of felodipine in biological matrices like plasma.
Preparation Methods
The synthesis of rac Felodipine-d3 involves the incorporation of deuterium atoms into the felodipine molecule. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the introduction of deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
rac Felodipine-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac Felodipine-d3 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry-based methods for the quantification of felodipine in biological matrices.
Pharmacokinetics: Used in studies to understand the absorption, distribution, metabolism, and excretion of felodipine.
Drug Development: Used in the development of new calcium channel blockers and other related drugs.
Biological Research: Used in studies to understand the effects of calcium channel blockers on various biological systems.
Mechanism of Action
rac Felodipine-d3 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to a decrease in arterial smooth muscle contractility and subsequent vasodilation. The molecular targets include L-type calcium channels and various calcium-binding proteins .
Comparison with Similar Compounds
rac Felodipine-d3 is similar to other dihydropyridine calcium channel blockers such as:
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and coronary artery disease.
Nitrendipine: A dihydropyridine calcium channel blocker used to treat hypertension.
The uniqueness of this compound lies in its deuterated form, which provides advantages in analytical chemistry techniques, particularly in mass spectrometry, due to its distinct isotopic signature .
Properties
IUPAC Name |
3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAMFZIAATZDJ-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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